
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is a fluorinated sulfonamide compound. It is characterized by the presence of an allyl group and a highly fluorinated butane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide can be synthesized through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . The reaction conditions typically require a fluorine source, an electrolyte, and an appropriate solvent to facilitate the fluorination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorination techniques ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated backbone.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases, and nucleophiles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound where the sulfonamide group is replaced by the nucleophile .
Applications De Recherche Scientifique
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its ability to participate in various chemical reactions due to the presence of the sulfonamide group. This group can act as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The fluorinated backbone provides stability and resistance to degradation, making it effective in harsh chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide: Similar in structure but with an ethyl group instead of an allyl group.
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group.
Uniqueness
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is unique due to its combination of an allyl group and a highly fluorinated backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
40630-65-7 |
|---|---|
Formule moléculaire |
C7H6F9NO2S |
Poids moléculaire |
339.18 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-prop-2-enylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H6F9NO2S/c1-2-3-17-20(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1,3H2 |
Clé InChI |
CZDUSUUDDSHUFI-UHFFFAOYSA-N |
SMILES canonique |
C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
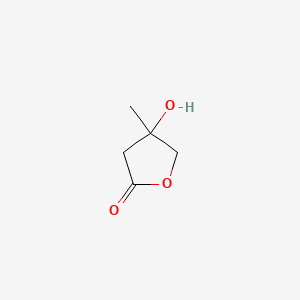
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
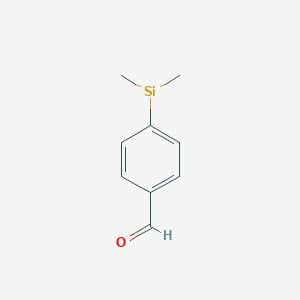
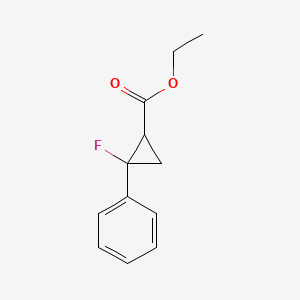


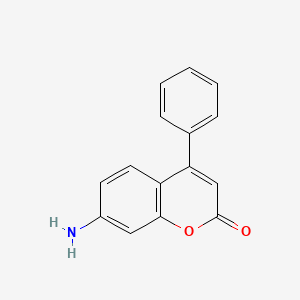
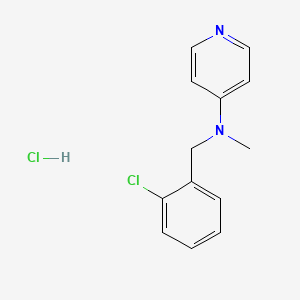
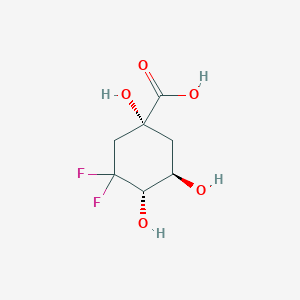
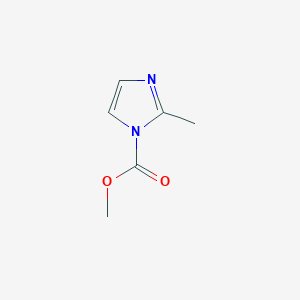
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
